Isolation of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol from Buddleja asiatica: A Technical Guide
Isolation of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol from Buddleja asiatica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of the iridoid glycoside, 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol, from the flowering parts of Buddleja asiatica Lour. This document details the experimental protocols, physicochemical and spectroscopic data of the compound, and a visual representation of the isolation workflow.
Compound Overview
6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is a naturally occurring iridoid glycoside that has been isolated from Buddleja asiatica (family Scrophulariaceae).[1] Iridoids are a class of monoterpenoids known for their diverse biological activities, and catalpol derivatives, in particular, have garnered interest for their potential therapeutic properties, including anti-inflammatory and hepatoprotective effects.[1] The structural characterization of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 147714-71-4 | [2] |
| Molecular Formula | C₂₆H₃₂O₁₃ | [2] |
| Molecular Weight | 552.5 g/mol | [2] |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Storage | Desiccate at -20°C | [2] |
Spectroscopic Data
The structural elucidation of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol was primarily based on NMR and MS data.
¹H NMR (Proton NMR) Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 5.17 | d | 8.7 |
| H-3 | 6.38 | d | 5.8 |
| H-5 | 2.59 | m | |
| H-6 | 5.06 | d | 7.0 |
| H-7 | 3.56 | m | |
| H-9 | 2.65 | t | 9.0 |
| H-10 | 4.19, 3.94 | d | 13.0 |
| H-1' | 4.80 | d | 6.0 |
| H-2'' | 6.96 | d | 2.1 |
| H-5'' | 6.98 | d | 8.7 |
| H-6'' | 7.21 | dd | 2.1, 8.7 |
| Olefinic H | 6.48, 7.71 | d | 15.6 |
| OMe | 3.85, 3.82 | s |
Source: El-Domiaty et al., 2009[1]
¹³C NMR (Carbon NMR) Data
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 95.04 |
| C-3 | 142.40 |
| C-4 | 102.91 |
| C-5 | 36.72 |
| C-6 | 81.37 |
| C-7 | 60.23 |
| C-8 | 66.83 |
| C-9 | 43.14 |
| C-10 | 61.28 |
Source: El-Domiaty et al., 2009[1]
Experimental Protocols
The following is a detailed methodology for the isolation of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol from the flowering parts of Buddleja asiatica, based on published literature.[1]
Plant Material Collection and Preparation
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Collection: The flowering aerial parts of Buddleja asiatica are collected.
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Drying: The collected plant material is air-dried in the shade at room temperature.
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Grinding: The dried plant material is ground into a coarse powder using a mechanical grinder.
Extraction
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Initial Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature.
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Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Defatting
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Solvent Partitioning: The crude ethanolic extract is suspended in water and partitioned successively with petroleum ether.
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Separation: The petroleum ether fraction, containing nonpolar compounds like fats and waxes, is discarded. The aqueous alcoholic layer is retained for further purification.
Chromatographic Purification
A multi-step chromatographic approach is employed to isolate the target compound.
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Column Chromatography (Silica Gel):
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Stationary Phase: Silica gel (60-120 mesh).
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Mobile Phase: A gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the polarity by adding methanol).
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Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.
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Sephadex LH-20 Column Chromatography:
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Stationary Phase: Sephadex LH-20.
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Mobile Phase: Methanol.
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Purpose: To remove phenolic compounds and other impurities.
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Preparative High-Performance Liquid Chromatography (HPLC):
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Column: Reversed-phase C18 column.
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Mobile Phase: A gradient of methanol and water or acetonitrile and water.
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Detection: UV detector (wavelengths relevant for cinnamoyl and iridoid moieties, e.g., 254 nm and 320 nm).
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Purification: The fraction containing the target compound is injected into the preparative HPLC system for final purification. The peak corresponding to 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is collected.
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Structure Elucidation
The purified compound is subjected to spectroscopic analysis to confirm its structure.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of protons and carbons.
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the isolation of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol.
Caption: Workflow for the isolation of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol.
This guide provides a foundational understanding for the isolation of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol from Buddleja asiatica. Researchers can adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation.
